molecular formula C17H17NO4 B5313722 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid

3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid

Cat. No.: B5313722
M. Wt: 299.32 g/mol
InChI Key: YVZLOBPNAQOQMP-UHFFFAOYSA-N
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Description

3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid: is an organic compound that features a benzoic acid core with a 3-methylphenoxy group and a propanoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid typically involves the following steps:

    Formation of 3-methylphenoxypropanoyl chloride: This is achieved by reacting 3-methylphenol with propanoyl chloride in the presence of a base such as pyridine.

    Amidation Reaction: The resulting 3-methylphenoxypropanoyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: 3-{[2-(3-carboxyphenoxy)propanoyl]amino}benzoic acid.

    Reduction: 3-{[2-(3-methylphenoxy)propan-1-ol]amino}benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The amide linkage allows it to form hydrogen bonds with proteins, potentially inhibiting or modifying their activity. The phenoxy group may also interact with hydrophobic pockets in enzymes, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid: Similar structure but with a chloro substituent, which may alter its reactivity and binding properties.

    3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid: Contains a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid is unique due to its specific substitution pattern, which can affect its chemical reactivity and biological activity. The presence of the 3-methyl group on the phenoxy ring can influence its steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[2-(3-methylphenoxy)propanoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-5-3-8-15(9-11)22-12(2)16(19)18-14-7-4-6-13(10-14)17(20)21/h3-10,12H,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZLOBPNAQOQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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